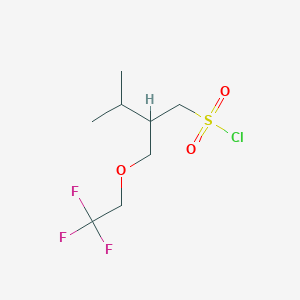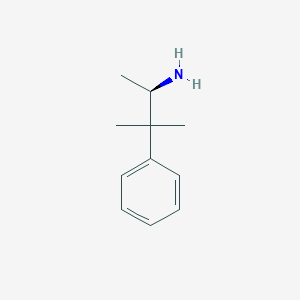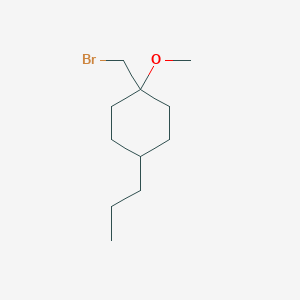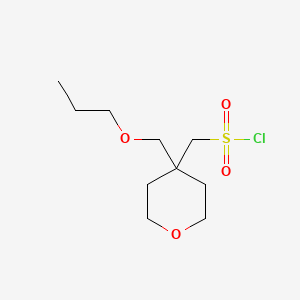
3-Methyl-2-((2,2,2-trifluoroethoxy)methyl)butane-1-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-2-((2,2,2-trifluoroethoxy)methyl)butane-1-sulfonyl chloride is an organic compound characterized by its unique structure, which includes a trifluoroethoxy group and a sulfonyl chloride group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-((2,2,2-trifluoroethoxy)methyl)butane-1-sulfonyl chloride typically involves the reaction of 3-methyl-2-((2,2,2-trifluoroethoxy)methyl)butane-1-ol with thionyl chloride (SOCl₂) under controlled conditions. The reaction is carried out in an inert atmosphere to prevent moisture from interfering with the reaction. The product is then purified through distillation or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method increases efficiency and allows for better control over reaction conditions, leading to higher yields and consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
3-Methyl-2-((2,2,2-trifluoroethoxy)methyl)butane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be replaced by other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate esters.
Reduction Reactions: The compound can be reduced to form the corresponding sulfonyl hydride.
Oxidation Reactions: It can be oxidized to form sulfonic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Reagents like amines (e.g., aniline) or alcohols (e.g., methanol) in the presence of a base (e.g., pyridine) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are employed.
Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) are used.
Major Products
Sulfonamides: Formed from the reaction with amines.
Sulfonate Esters: Formed from the reaction with alcohols.
Sulfonic Acids: Formed from oxidation reactions.
Applications De Recherche Scientifique
3-Methyl-2-((2,2,2-trifluoroethoxy)methyl)butane-1-sulfonyl chloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce sulfonyl groups into molecules, which can modify the chemical properties of the target compounds.
Biology: Employed in the synthesis of biologically active molecules, such as pharmaceuticals and agrochemicals.
Medicine: Utilized in the development of new drugs, particularly those that require sulfonyl functional groups for activity.
Industry: Applied in the production of specialty chemicals and materials, including polymers and surfactants.
Mécanisme D'action
The mechanism of action of 3-Methyl-2-((2,2,2-trifluoroethoxy)methyl)butane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic, making it susceptible to nucleophilic attack. The trifluoroethoxy group can influence the reactivity and stability of the compound, potentially enhancing its effectiveness in various reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile or other reactants used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Chloro-4-methanesulfonyl-3-((2,2,2-trifluoroethoxy)methyl)benzoic acid
- 2-((2,2,2-Trifluoroethoxy)methyl)oxirane
- 2-((2,2,2-Trifluoroethoxy)methyl)pyridine
Uniqueness
3-Methyl-2-((2,2,2-trifluoroethoxy)methyl)butane-1-sulfonyl chloride is unique due to its specific combination of a trifluoroethoxy group and a sulfonyl chloride group. This combination imparts distinct chemical properties, such as increased reactivity and stability, which can be advantageous in various synthetic and industrial applications.
Propriétés
Formule moléculaire |
C8H14ClF3O3S |
|---|---|
Poids moléculaire |
282.71 g/mol |
Nom IUPAC |
3-methyl-2-(2,2,2-trifluoroethoxymethyl)butane-1-sulfonyl chloride |
InChI |
InChI=1S/C8H14ClF3O3S/c1-6(2)7(4-16(9,13)14)3-15-5-8(10,11)12/h6-7H,3-5H2,1-2H3 |
Clé InChI |
YWFBLSBTIHRXAQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(COCC(F)(F)F)CS(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-(4-Methylcyclohexyl)ethyl][(thiophen-3-yl)methyl]amine](/img/structure/B15325181.png)


![Ethyl2-azabicyclo[4.1.0]heptane-1-carboxylatehydrochloride](/img/structure/B15325199.png)


![3-methyl-4H,5H,6H-furo[2,3-c]pyrrole](/img/structure/B15325227.png)







